molecular formula C11H13BrO3 B7939595 tert-Butyl 3-(5-bromofuran-2-yl)acrylate

tert-Butyl 3-(5-bromofuran-2-yl)acrylate

Cat. No.: B7939595
M. Wt: 273.12 g/mol
InChI Key: COEKDHRJABQOOX-FNORWQNLSA-N
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Description

tert-Butyl 3-(5-bromofuran-2-yl)acrylate: is an organic compound with the molecular formula C11H13BrO3. It is a derivative of furan, a heterocyclic organic compound, and contains a bromine atom at the 5-position of the furan ring. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(5-bromofuran-2-yl)acrylate typically involves the esterification of 3-(5-bromofuran-2-yl)acrylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are common practices to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(5-bromofuran-2-yl)acrylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include substituted furans with various functional groups.

    Oxidation Reactions: Products include furanones and other oxygenated compounds.

    Reduction Reactions: Products include saturated esters and alcohols.

Scientific Research Applications

Chemistry: tert-Butyl 3-(5-bromofuran-2-yl)acrylate is used as a building block in the synthesis of more complex organic molecules. It is employed in the development of pharmaceuticals, agrochemicals, and materials science .

Biology: In biological research, this compound is used to study the effects of brominated furans on biological systems. It serves as a precursor for the synthesis of bioactive molecules and probes for biochemical assays .

Medicine: this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs targeting specific biological pathways and diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications, including coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(5-bromofuran-2-yl)acrylate involves its interaction with specific molecular targets and pathways. The bromine atom and the furan ring play crucial roles in its reactivity and biological activity. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

  • tert-Butyl 3-(5-chlorofuran-2-yl)acrylate
  • tert-Butyl 3-(5-iodofuran-2-yl)acrylate
  • tert-Butyl 3-(5-methylfuran-2-yl)acrylate

Uniqueness: tert-Butyl 3-(5-bromofuran-2-yl)acrylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and methyl analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions and influences its biological activity .

Properties

IUPAC Name

tert-butyl (E)-3-(5-bromofuran-2-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-11(2,3)15-10(13)7-5-8-4-6-9(12)14-8/h4-7H,1-3H3/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COEKDHRJABQOOX-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=CC=C(O1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/C1=CC=C(O1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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